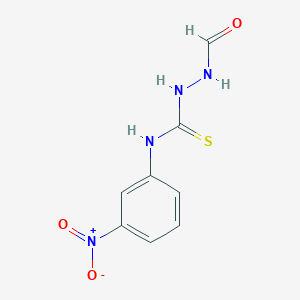
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide is a chemical compound that features a benzodioxole moiety and an iodinated benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Iodination: The iodination of the benzamide group can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the iodinated benzamide through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The iodinated benzamide group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amines derived from the iodinated benzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and receptor binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the iodinated benzamide group can form hydrogen bonds and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide is unique due to the presence of both a benzodioxole moiety and an iodinated benzamide group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-4-2-11(3-5-12)15(18)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZLPJBDOBJPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B4598101.png)
![methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B4598109.png)
![(Z)-3-[1-(4-acetylphenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4598115.png)
![2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4598122.png)
![2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4598123.png)
![ethyl 2-[(2-bromobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4598125.png)
![3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4598141.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4598164.png)
![6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4598168.png)
![N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4598179.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4598188.png)
![2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol](/img/structure/B4598198.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4598200.png)
